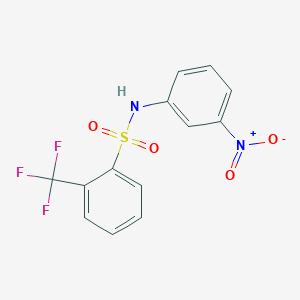

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has been studied in various contexts, including as a potential inhibitor in biochemical applications and in the synthesis of diverse nitrogenous heterocycles.

Synthesis Analysis

- Synthesis approaches for similar compounds involve complex chemical reactions, often aiming to create inhibitors for specific biochemical pathways or to develop new scaffolds for pharmaceutical applications (Röver et al., 1997).

- Efficient synthesis methods have been developed for related compounds, focusing on improved yields, reaction conditions, and purification processes (Wu et al., 2013).

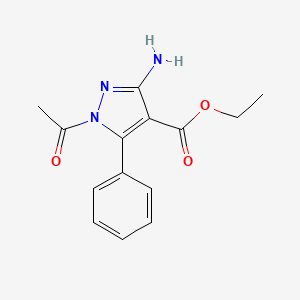

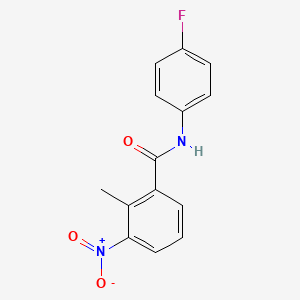

Molecular Structure Analysis

- The molecular structure of similar benzenesulfonamides has been determined using techniques like X-ray crystallography, revealing details like cell parameters and crystallization patterns (Al-Hourani et al., 2016).

- Structural studies show characteristic features like the orientation of N-phenyl rings and intramolecular hydrogen bonding patterns (Główka et al., 1995).

Chemical Reactions and Properties

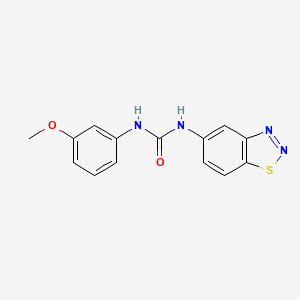

- Related benzenesulfonamides exhibit diverse chemical reactions, including chemoselective aromatic substitution, functional group compatibility, and the synthesis of nitrogenous heterocycles (Yu et al., 2022).

- Some compounds in this class function as high-affinity inhibitors for specific enzymes, impacting biochemical pathways and physiological systems (Nocentini et al., 2016).

Physical Properties Analysis

- The physical properties of benzenesulfonamides can be influenced by factors like the presence of electron-withdrawing or donating groups, and the orientation of functional groups (Demircioğlu et al., 2018).

Chemical Properties Analysis

- The chemical properties of these compounds are shaped by factors like their binding affinity and selectivity against various enzymes and receptors, which is crucial for their potential pharmacological applications (Balandis et al., 2020).

- Some derivatives have been studied for their potential in inhibiting specific enzymes, providing insights into their chemical behavior and interaction with biological molecules (Yamada et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of novel sulfonamide derivatives, including compounds related to N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide, has been characterized using various spectroscopic techniques. These compounds were investigated for their antimicrobial activity, demonstrating the potential of sulfonamides in developing new antimicrobial agents. Spectroscopic characterization includes FT-IR, 1H, and 13C NMR, alongside X-ray diffraction methods, providing insights into their molecular geometry and structural properties (Demircioğlu et al., 2018).

Biochemical Evaluation

Benzenesulfonamide derivatives have been evaluated for their biochemical applications, particularly as inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds have shown high affinity in vitro, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Environmental Applications

A microwave-assisted approach to synthesizing N-(2-nitrophenyl)benzenesulfonamides demonstrated enhanced peroxidase activity in response to heavy metal stress. This highlights the potential environmental applications of such compounds in mitigating the effects of heavy metals (Huang et al., 2019).

Chemical Space Exploration

The use of polymer-supported benzenesulfonamides prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride has been explored in different chemical transformations. This research opens up new avenues in the application of nitrobenzenesulfonamides in solid-phase synthesis, showcasing their versatility in organic synthesis (Fülöpová & Soural, 2015).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX and demonstrated antimetastatic activity in a model of breast cancer metastasis. This suggests their potential in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-6-1-2-7-12(11)23(21,22)17-9-4-3-5-10(8-9)18(19)20/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXFZFBNDCPIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)

![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)

![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)

![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)

![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)

![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)

![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)